molecular formula C10H15BrN2O2 B11799110 Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B11799110
M. Wt: 275.14 g/mol
InChI Key: ZNLZYNSQIDLZPY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a butyl group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromo-1-butyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Reduction Reactions: Products include alcohols or amines derived from the reduction of the ester or bromine groups.

    Oxidation Reactions: Products include pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds. Its derivatives are explored for their potential as drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group.

    Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the butyl group, making it less hydrophobic.

    3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the butyl group enhances its hydrophobicity, potentially affecting its biological activity and solubility. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

ethyl 3-bromo-1-butylpyrazole-4-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(9(11)12-13)10(14)15-4-2/h7H,3-6H2,1-2H3

InChI Key

ZNLZYNSQIDLZPY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)Br)C(=O)OCC

Origin of Product

United States

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